molecular formula C17H20N4O2 B4183636 2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine

2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B4183636
M. Wt: 312.37 g/mol
InChI Key: SWWBMYQLNHRPON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine” often involves complex reactions. For example, the synthesis of related piperazine derivatives includes reactions that yield products with significant biological activity, indicating a sophisticated approach to the design and synthesis of these molecules. Techniques may involve multi-step reactions, including nucleophilic substitution and cyclization processes, to introduce various functional groups and achieve the desired molecular architecture (Zhou et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. Structural analyses, such as X-ray diffraction or NMR spectroscopy, are essential for understanding the arrangement of atoms within the molecule and predicting its reactivity and interactions with biological targets. The presence of a piperazine ring, pyrimidine core, and ethoxybenzoyl group suggests a compound with potential for specific binding interactions due to its structural complexity and functional group diversity.

Chemical Reactions and Properties

Chemical properties of “2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine” derivatives can be inferred from related compounds, highlighting their reactivity and potential for further chemical modifications. Such compounds often participate in reactions characteristic of their functional groups, including substitution reactions, ring transformations, and interactions with nucleophiles and electrophiles. These reactions can be exploited to modify the compound for various applications or to enhance its biological activity (Mekky et al., 2021).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice on safety precautions . For instance, “2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine” may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

(3-ethoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-6-3-5-14(13-15)16(22)20-9-11-21(12-10-20)17-18-7-4-8-19-17/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWBMYQLNHRPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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